

Structural and Functional Analysis of Myrcludex B: A Technical Guide

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Compound of Interest

Compound Name: Myrcludex B

Cat. No.: B1574749

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Introduction

Myrcludex B, now known as Bulevirtide (marketed as Hepcludex®), represents a first-in-class entry inhibitor for the treatment of chronic hepatitis D virus (HDV) and hepatitis B virus (HBV) infections.[1][2] This document provides a comprehensive technical overview of the structural and functional characteristics of **Myrcludex B**, including its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental methodologies and signaling pathways are presented to support further research and development in this area.

Structural Characteristics

Myrcludex B is a synthetic lipopeptide composed of 47 amino acids.[3][4] Its peptide sequence is derived from the pre-S1 domain of the large HBV surface protein (L-HBsAg), which is essential for viral entry into hepatocytes.[5][6] A myristoyl group is attached to the N-terminus of the peptide, a modification crucial for its interaction with the cell membrane and high-affinity binding to its target.[7][8] The synthesis of **Myrcludex B** is typically achieved through solid-phase peptide synthesis.[4][9]

Functional Mechanism of Action

Myrcludex B exerts its antiviral effect by specifically targeting and inhibiting the sodium taurocholate co-transporting polypeptide (NTCP), a bile acid transporter predominantly

expressed on the basolateral membrane of hepatocytes.[6][10] NTCP has been identified as the bona fide cellular receptor for both HBV and HDV entry.[4][11]

The mechanism of action involves a competitive inhibition of the viral entry process:

- Binding to NTCP: **Myrcludex B** mimics the pre-S1 domain of the HBV large surface protein and binds with high affinity to NTCP.[1][12]
- Blockade of Viral Attachment: This binding competitively blocks the attachment of HBV and HDV virions to hepatocytes, thereby preventing the initial and essential step of infection.[5][10]
- Inhibition of Viral Replication: By preventing new infections of hepatocytes, **Myrcludex B** effectively hinders the spread of the virus within the liver and can lead to a reduction in viral load.[11][13] Recent studies also suggest that **Myrcludex B** may have a dual antiviral effect by not only blocking entry but also participating in the transcriptional suppression of HBV cccDNA.[4][14]

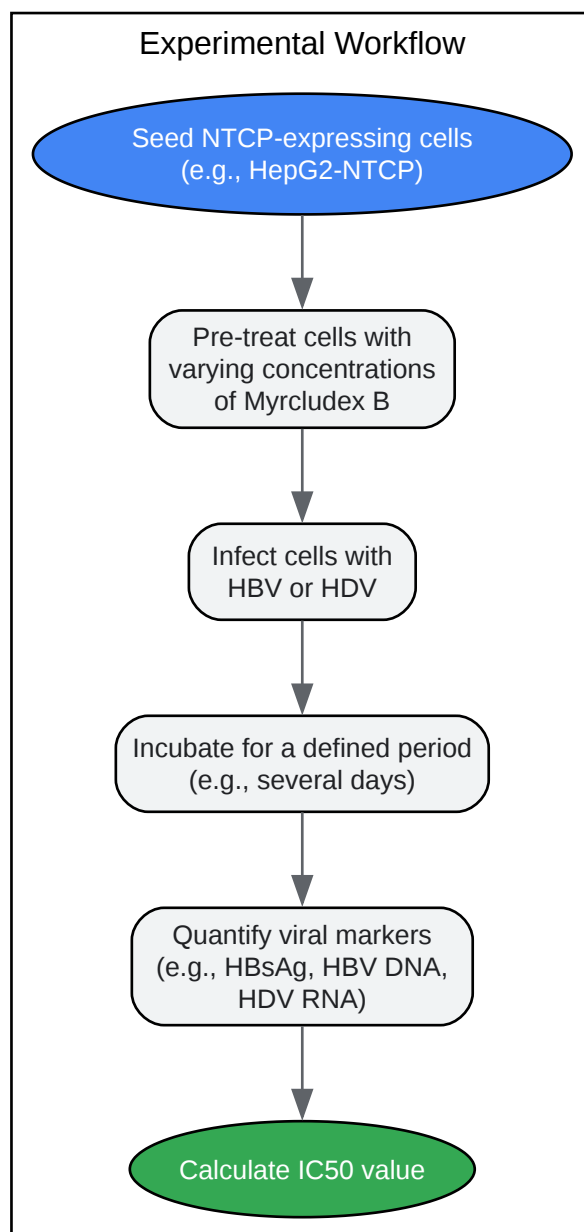
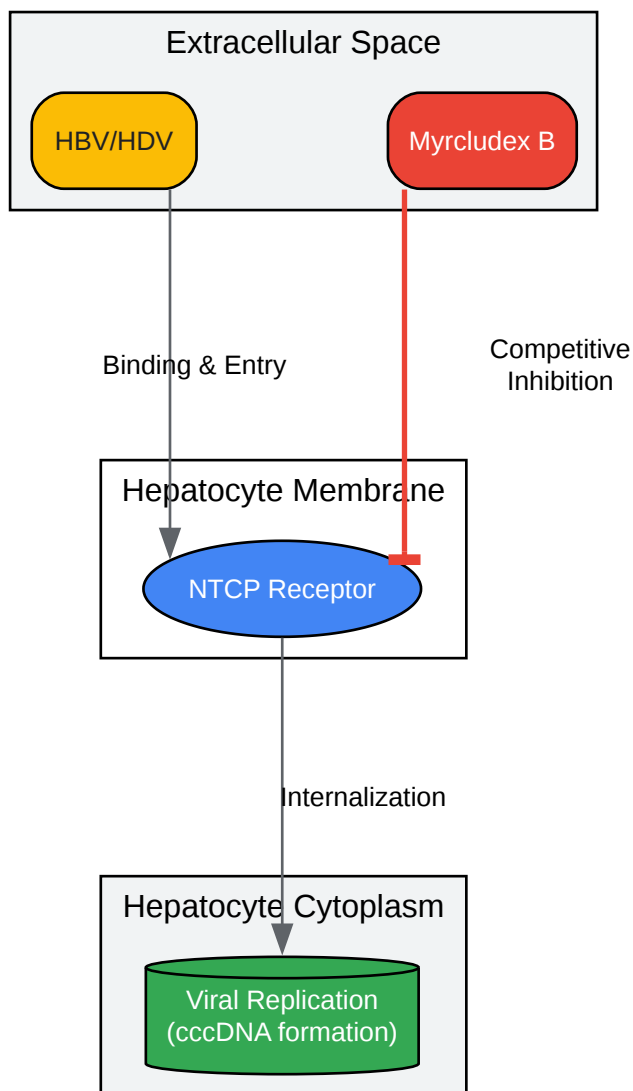
Cryo-electron microscopy has revealed that Bulevirtide forms three functional domains when interacting with NTCP:

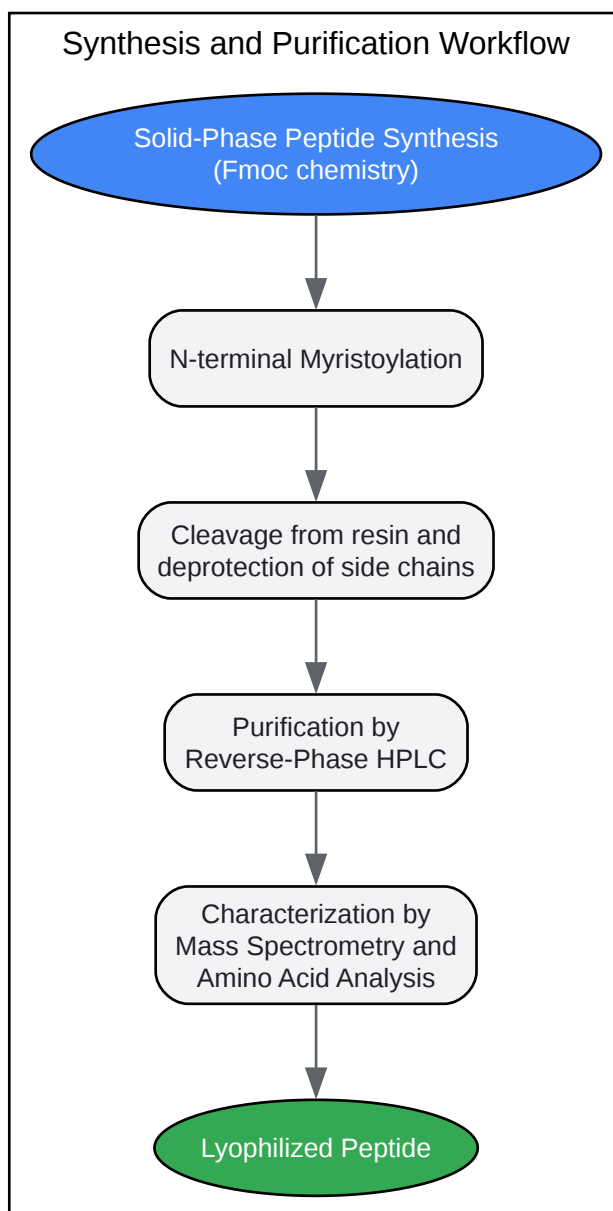
- A myristoyl group that anchors to the cell membrane.
- An essential core sequence that acts as a "plug," fitting into the bile salt transport tunnel of NTCP.
- An amino acid chain that extends across the extracellular surface of the receptor.[8][15]

This "plug" formation in the transport tunnel is a unique mechanism among known virus-receptor complexes and explains the inhibition of NTCP's physiological function of bile salt transport.[8][15]

Signaling Pathway and Experimental Workflow

The interaction of **Myrcludex B** with the viral entry pathway can be visualized as follows:





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